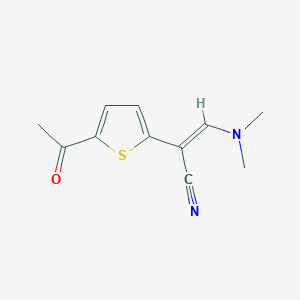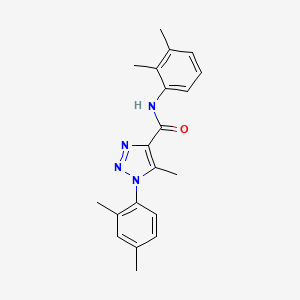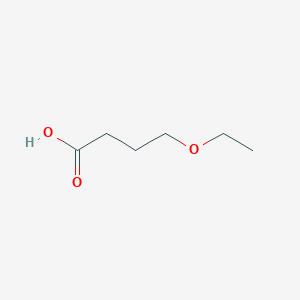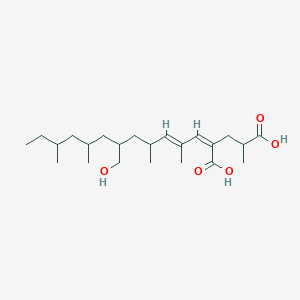
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile (2-ATDMAC) is a novel compound that has been studied for its potential use in various scientific and medical applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Antimicrobial Activities
A study explored the cycloaddition reactions of derivatives of thiazolidinone-4-thiones, including compounds related to 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile, showing significant antimicrobial activities. This implies potential applications in developing antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Fluorescent Probes in Protein Studies
Another research focused on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This derivative's quantum yield is enhanced after reacting with thiols, suggesting its utility in studying protein structures and dynamics (Prendergast et al., 1983).
Catalysis in Dimerization Processes
A study demonstrated the use of a binary catalyst system, including a copper compound and isocyanide, to dimerize acrylonitrile to 2-methyleneglutaronitrile. This process has potential applications in synthetic chemistry and material science (Saegusa, Ito, Kinoshita, & Tomita, 1970).
Synthesis of Pyridine and Pyrimidine Derivatives
Research involving 2-aza-1,3-dienes, including a 2-aza-3-(dimethylamino) derivative, demonstrated their reactivity with various electron-deficient dienophiles, yielding pyridine or pyrimidine derivatives. This highlights their relevance in pharmaceutical and organic chemistry (Morel et al., 1996).
Palladium Particle Recovery in Rubber Processing
A study on acrylonitrile butadiene rubber (NBR), used in the automotive industry, involved the use of poly(2-(dimethylamino)ethyl methacrylate) to recover palladium particles. This process is significant in the context of material recycling and environmental protection (Kajiwara, Morisada, Ohto, & Kawakita, 2018).
Reactions with Electrophilic Reagents
Research on ketene-N, S-acetals revealed their reactions with electrophilic reagents, including acrylonitrile, to produce various organic compounds. This study contributes to the understanding of organic reaction mechanisms (Mukaiyama, Aizawa, & Yamaguchi, 1967).
Synthesis of Poly(vinyl acetate)-b-poly(acrylonitrile) Block Copolymers
A significant study in polymer science involved the synthesis of poly(vinyl acetate)-b-poly(acrylonitrile) block copolymers using cobalt-mediated radical polymerization. This research has implications for developing advanced materials with specific properties (Debuigne et al., 2008).
Eigenschaften
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUUJWMKVVZJW-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671721.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)

![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2671730.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)
![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)


![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)